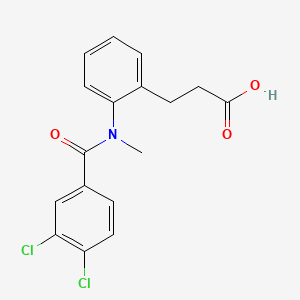
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- is a complex organic compound that belongs to the class of hydrocinnamic acids This compound is characterized by the presence of a hydrocinnamic acid backbone with a 3,4-dichloro-N-methylbenzamido group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- typically involves the following steps:
Starting Materials: The synthesis begins with hydrocinnamic acid and 3,4-dichloro-N-methylbenzamide as the primary starting materials.
Amidation Reaction: The hydrocinnamic acid undergoes an amidation reaction with 3,4-dichloro-N-methylbenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.
Altering Gene Expression: It can influence the expression of genes involved in various cellular processes.
Comparación Con Compuestos Similares
Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- can be compared with other similar compounds such as:
Phenylpropanoic Acid:
Cinnamic Acid: This compound has a similar backbone but differs in the presence of a double bond in the side chain.
Benzoic Acid: It has a simpler structure with a single benzene ring and a carboxylic acid group.
The uniqueness of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
72502-99-9 |
|---|---|
Fórmula molecular |
C17H15Cl2NO3 |
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
3-[2-[(3,4-dichlorobenzoyl)-methylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C17H15Cl2NO3/c1-20(17(23)12-6-8-13(18)14(19)10-12)15-5-3-2-4-11(15)7-9-16(21)22/h2-6,8,10H,7,9H2,1H3,(H,21,22) |
Clave InChI |
UXWFEQKBEKJUDL-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1CCC(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


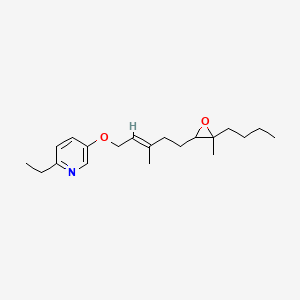
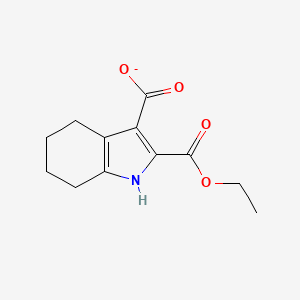
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)


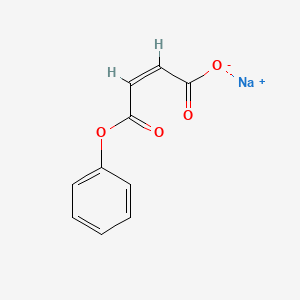
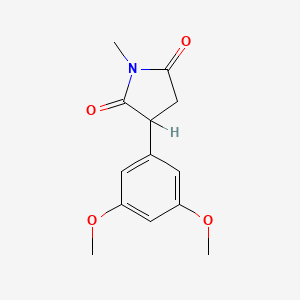
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)
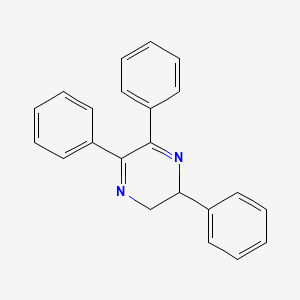

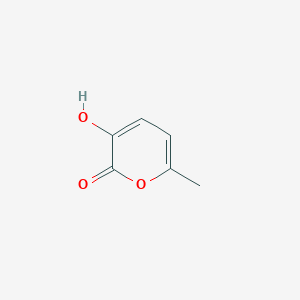
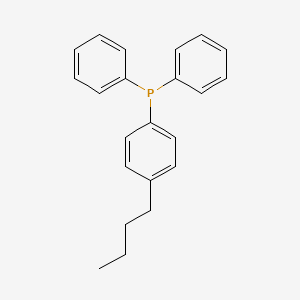
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
